molecular formula C13H16O4 B087047 Ethyl 3-(4-methoxybenzoyl)propionate CAS No. 15118-67-9

Ethyl 3-(4-methoxybenzoyl)propionate

Cat. No.: B087047
CAS No.: 15118-67-9
M. Wt: 236.26 g/mol
InChI Key: FYUAOZFEVHSJTO-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxybenzoyl)propionate is an organic compound with the molecular formula C13H16O4. It is also known by its IUPAC name, ethyl 4-(4-methoxyphenyl)-4-oxobutanoate . This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Mechanism of Action

Ethyl 3-(4-methoxybenzoyl)propionate, also known as Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate, is a chemical compound with the molecular formula C13H16O4 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Biochemical Pathways

It has been suggested that the compound may be involved in oxidative cross-coupling reactions

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to handle it in a well-ventilated place, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-methoxybenzoyl)propionate can be synthesized through several methods. One common synthetic route involves the esterification of 3-(4-methoxybenzoyl)propionic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically requires refluxing the mixture for several hours to achieve a high yield.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the desired purity standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxybenzoyl)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(4-methoxybenzoyl)propionic acid, while reduction could produce ethyl 3-(4-methoxyphenyl)propionate .

Scientific Research Applications

Ethyl 3-(4-methoxybenzoyl)propionate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 3-(4-methoxybenzoyl)propionate can be compared with other similar compounds such as:

  • Ethyl 4-oxo-4-(4-methoxyphenyl)butyrate
  • 3-(4-Methoxybenzoyl)propionic acid ethyl ester
  • 4-(4-Methoxyphenyl)-4-oxobutyric acid ethyl ester

These compounds share similar structural features but may differ in their reactivity and applications.

Properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-17-13(15)9-8-12(14)10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUAOZFEVHSJTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342859
Record name Ethyl 3-(4-methoxybenzoyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15118-67-9
Record name Ethyl 3-(4-methoxybenzoyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

21 g of 3-(4-methoxybenzoyl)propionic acid were heated under reflux for 51/4 hours in 350 ml of ethanol after addition of 7.3 ml of concentrated sulfuric acid The reaction mixture was worked up by concentrating it, taking up the remaining residue in 100 ml of water and extracting the mixture with dichloromethane. The organic phase was separated, washed with 50 ml of saturated aqueous sodium bicarbonate solution, then washed with water until neutral, dried and concentrated. 23.3 g of crude ethyl 3-(4-methoxybenzoyl)-propionate were obtained as a yellowish, crystallizing oil.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three

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